molecular formula C24H18N2 B1589104 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE CAS No. 858641-06-2

4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE

Cat. No.: B1589104
CAS No.: 858641-06-2
M. Wt: 334.4 g/mol
InChI Key: RTVGVLGMPQMGNB-UHFFFAOYSA-N
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Description

4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE is an organic compound that has garnered significant interest in the field of organic electronics. This compound is characterized by the presence of a phenyl group attached to a carbazolyl moiety, which in turn is linked to another phenyl group. The unique structure of this compound imparts it with distinct electronic properties, making it a valuable material in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE typically involves the reaction of carbazole with bromobenzene derivatives under palladium-catalyzed conditions. A common method includes the use of Suzuki coupling reactions, where carbazole is first brominated and then coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE exerts its effects is primarily through its electronic properties. The carbazolyl moiety provides a high triplet state energy and excellent hole transport capability, making it an efficient hole-transporting material in OLEDs. The phenyl groups contribute to the stability and rigidity of the molecule, enhancing its performance in optoelectronic devices .

Comparison with Similar Compounds

4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE is compared with other similar compounds such as:

This compound stands out due to its unique combination of phenyl and carbazolyl groups, providing a balance of stability, electronic properties, and versatility in various applications .

Properties

IUPAC Name

4-carbazol-9-yl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGVLGMPQMGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462815
Record name phenyl-4-(9-carbazolyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858641-06-2
Record name phenyl-4-(9-carbazolyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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